Product packaging for Ethyl 2,3,4,5-tetrafluorobenzoate(Cat. No.:CAS No. 122894-73-9)

Ethyl 2,3,4,5-tetrafluorobenzoate

Cat. No.: B037983
CAS No.: 122894-73-9
M. Wt: 222.14 g/mol
InChI Key: SBHMXBYMQZRRLC-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research. numberanalytics.comwikipedia.org The strategic incorporation of fluorine atoms into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and the strength of the C-F bond, one of the strongest in organic chemistry, impart unique characteristics to these compounds. wikipedia.orgnih.gov These properties include enhanced thermal stability, increased lipophilicity, and greater metabolic stability, making organofluorine compounds highly valuable across diverse industries. numberanalytics.comnumberanalytics.com

The impact of organofluorine chemistry is particularly profound in the pharmaceutical and agrochemical sectors. wikipedia.org An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org The introduction of fluorine can lead to improved drug efficacy, bioavailability, and stability. numberanalytics.comnumberanalytics.com Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the antibiotic ciprofloxacin. wikipedia.org In agriculture, fluorinated compounds are integral to the development of effective pesticides and herbicides. numberanalytics.comwikipedia.org Beyond life sciences, these compounds are crucial in materials science for creating advanced polymers like Polytetrafluoroethylene (PTFE), refrigerants, and surfactants. wikipedia.orgnih.gov

Overview of Fluorinated Aromatic Esters in Organic Synthesis

Within the vast field of organofluorine chemistry, fluorinated aromatic esters represent a significant class of molecules. These compounds serve as versatile building blocks and key intermediates in the synthesis of more complex fluorinated substances. chemimpex.com The presence of fluorine atoms on the aromatic ring influences the reactivity of the ester group and the ring itself. The strong electron-withdrawing nature of fluorine can enhance the electrophilicity of the molecule and stabilize anionic intermediates, facilitating a variety of chemical transformations.

Fluorinated aromatic esters undergo several important reactions in organic synthesis. These include:

Nucleophilic Aromatic Substitution: The fluorine atoms on the benzene (B151609) ring, activated by the electron-withdrawing ester group, can be displaced by various nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding fluorinated carboxylic acid, a crucial precursor for many pharmaceuticals. researchgate.net

Reduction: The ester can be reduced to a fluorinated alcohol using standard reducing agents like lithium aluminum hydride.

C-F Bond Activation: Recent research has focused on the challenging but rewarding activation of the strong C-F bond in fluorinated esters, opening new pathways for creating novel difluorinated products. organic-chemistry.orgacs.org

These esters are not just synthetic intermediates; their inherent properties, such as enhanced stability and lipophilicity, make them subjects of study for applications in materials science, particularly in the development of specialized polymers and coatings. chemimpex.com

Research Trajectory of Ethyl 2,3,4,5-tetrafluorobenzoate within Organofluorine Chemistry

This compound (CAS RN: 122894-73-9) has emerged as a highly valuable intermediate in organofluorine synthesis. chemimpex.com Its primary research trajectory is defined by its role as a key building block in the production of complex, biologically active molecules, most notably fluoroquinolone antibiotics. google.comresearchgate.net

The synthesis of potent antimicrobial agents, such as levofloxacin, utilizes this compound's precursor, 2,3,4,5-tetrafluorobenzoyl chloride. google.com This chloride is derived from 2,3,4,5-tetrafluorobenzoic acid, which is often synthesized and then esterified to produce this compound for subsequent reactions. researchgate.netchemdad.com For instance, the compound is reacted with ethyl 3-(dimethylamino)acrylate as a step in forming the core structure of these antibiotics. google.com

Structural studies, including X-ray diffraction and NMR spectroscopy, have been conducted on intermediates derived from this compound, such as diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, to understand their tautomeric forms and solid-state structures, which is crucial for optimizing reaction conditions and yields. researchgate.net The compound's utility extends to being a versatile starting material for creating a range of fluorinated compounds for pharmaceuticals, agrochemicals, and advanced materials, leveraging its tetrafluorinated ring to introduce specific properties into the target molecules. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 122894-73-9 tcichemicals.comchemicalbook.com
Molecular Formula C₉H₆F₄O₂ chemicalbook.comchemscene.com
Molecular Weight 222.14 g/mol chemimpex.comchemscene.com
Appearance Colorless to almost colorless clear liquid chemimpex.comtcichemicals.com
Boiling Point 88 °C at 13 mmHg; 238-239 °C chemimpex.comchemdad.com
Density 1.382 - 1.39 g/cm³ chemimpex.comchemdad.com
Refractive Index n20D 1.44 - 1.4440 chemimpex.comchemdad.com
Purity >98.0% (GC) tcichemicals.comtcichemicals.com
Synonyms 2,3,4,5-Tetrafluorobenzoic Acid Ethyl Ester tcichemicals.comfishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F4O2 B037983 Ethyl 2,3,4,5-tetrafluorobenzoate CAS No. 122894-73-9

Properties

IUPAC Name

ethyl 2,3,4,5-tetrafluorobenzoate
Source PubChem
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InChI

InChI=1S/C9H6F4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHMXBYMQZRRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379014
Record name Ethyl 2,3,4,5-tetrafluorobenzoate
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Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-73-9
Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Record name Ethyl 2,3,4,5-tetrafluorobenzoate
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Record name Ethyl 2H-tetrafluorobenzoate
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Synthetic Methodologies for Ethyl 2,3,4,5 Tetrafluorobenzoate and Analogues

Esterification Pathways to Ethyl 2,3,4,5-tetrafluorobenzoate

The final step in the synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 2,3,4,5-tetrafluorobenzoic acid.

Conventional Esterification Techniques

Fischer-Speier esterification is a classic and widely used method for producing esters. numberanalytics.com This reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. numberanalytics.comderpharmachemica.com In the context of this compound synthesis, this would involve reacting 2,3,4,5-tetrafluorobenzoic acid with ethanol (B145695) under acidic conditions. youtube.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. numberanalytics.comyoutube.com

Another conventional approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. 2,3,4,5-Tetrafluorobenzoic acid can be treated with reagents like thionyl chloride or oxalyl chloride to form 2,3,4,5-tetrafluorobenzoyl chloride. derpharmachemica.comprepchem.com This acid chloride is then reacted with ethanol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the ethyl ester. numberanalytics.com

Method Reagents Key Features
Fischer-Speier Esterification2,3,4,5-Tetrafluorobenzoic acid, Ethanol, Strong acid catalyst (e.g., H₂SO₄)Reversible reaction; often requires excess alcohol or water removal. numberanalytics.comyoutube.com
From Acid Chloride2,3,4,5-Tetrafluorobenzoyl chloride, Ethanol, Base (e.g., Pyridine)Highly efficient; proceeds under mild conditions. numberanalytics.comprepchem.com

Advanced and Sustainable Esterification Approaches

In recent years, more advanced and environmentally friendly esterification methods have been developed. These include the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis. mdpi.comorganic-chemistry.org For instance, macroporous polymeric acid catalysts have been shown to effectively catalyze the direct esterification of carboxylic acids and alcohols at moderate temperatures without the need for water removal. organic-chemistry.org Microwave irradiation, in the presence of a catalyst like N-fluorobenzenesulfonimide, can significantly accelerate the esterification of various aryl and alkyl acids, often leading to high yields in short reaction times. mdpi.com

Mechanochemical methods, which involve solvent-free reactions induced by mechanical force, also present a green alternative. nih.gov Esterification of benzoic acid with various alcohols has been successfully achieved at room temperature through grinding, using systems like iodine/potassium hypophosphite or potassium iodide/triethyl phosphite. nih.gov While not specifically detailed for this compound, these modern techniques offer potential for more sustainable production routes.

Precursor Synthesis and Functionalization Strategies

The availability of the key precursor, 2,3,4,5-tetrafluorobenzoic acid, is crucial for the synthesis of the target ester.

Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid Precursors

2,3,4,5-Tetrafluorobenzoic acid is an important intermediate, notably in the preparation of fluoroquinolone antibacterial drugs. It can be synthesized through several routes. One common method involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid. chemicalbook.comprepchem.comgoogleapis.com This process is typically carried out by heating the tetrafluorophthalic acid in an aqueous medium, sometimes with the addition of a catalyst. chemicalbook.comgoogleapis.com The pH of the reaction medium can be a critical parameter, with optimal yields often achieved in a specific pH range. googleapis.com

Another synthetic pathway starts from tetrachlorophthalic anhydride. This involves a sequence of reactions including imidation, fluorination, hydrolysis, and finally decarboxylation to yield 2,3,4,5-tetrafluorobenzoic acid. researchgate.net The use of phase transfer catalysts can significantly improve the yields and reduce reaction times in the imidation and fluorination steps. researchgate.net

Starting Material Key Reaction Steps Reported Yield
3,4,5,6-Tetrafluorophthalic acidDecarboxylation in water87.5 - 94.5% chemicalbook.comprepchem.com
Tetrachlorophthalic anhydrideImidation, Fluorination, Hydrolysis, DecarboxylationTotal yield of 57.4% (improved method) researchgate.netscispace.com

Derivatization from Related Fluorinated Benzoates (e.g., Methyl Ester)

This compound can also be prepared from other esters of 2,3,4,5-tetrafluorobenzoic acid through a process called transesterification. masterorganicchemistry.comnih.gov This involves reacting the starting ester, for example, mthis compound, with an excess of ethanol in the presence of an acid or base catalyst. masterorganicchemistry.com The equilibrium is driven towards the formation of the ethyl ester by using a large excess of ethanol. masterorganicchemistry.com

Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com Under basic conditions, an alkoxide such as sodium ethoxide is used. masterorganicchemistry.com Acid-catalyzed transesterification is also effective and involves using an acid like sulfuric acid. masterorganicchemistry.com

Regioselective Fluorination and Polyfluorination Methods Relevant to Aromatic Esters

The synthesis of fluorinated aromatic compounds often relies on methods that allow for the precise introduction of fluorine atoms at specific positions on the aromatic ring. numberanalytics.com Regioselective fluorination can be achieved through various mechanisms, including electrophilic, nucleophilic, and radical pathways. numberanalytics.com

Electrophilic fluorination involves the attack of a fluorinating agent on an electron-rich aromatic ring. numberanalytics.com Conversely, nucleophilic aromatic substitution can be used to introduce fluorine by displacing a suitable leaving group on the aromatic ring with a fluoride (B91410) ion. numberanalytics.com

While direct regioselective fluorination of an existing aromatic ester to produce the 2,3,4,5-tetrafluoro substitution pattern is challenging, the principles of regioselective fluorination are crucial in the synthesis of the fluorinated precursors. The synthesis of highly fluorinated benzenes is often achieved through halogen exchange reactions, starting from polychlorinated or polybrominated precursors.

Furthermore, reductive defluorination of more heavily fluorinated compounds, such as pentafluorobenzoic acid, can be a strategy to access tetrafluorinated derivatives. wikipedia.org However, controlling the regioselectivity of such defluorination reactions can be a significant challenge.

Direct Fluorination Techniques

Direct fluorination involves the introduction of fluorine atoms directly onto a pre-existing aromatic ring. These methods are often characterized by the use of powerful and selective fluorinating agents.

One of the prominent methods for synthesizing fluorinated benzoic acids, the precursors to their ethyl esters, is through nucleophilic aromatic substitution (SNAr). For instance, the synthesis of 2-fluorobenzoic acids can be achieved by the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts like cesium fluoride (CsF) in polar aprotic solvents. arkat-usa.org This approach has been successfully applied to the preparation of various substituted fluorobenzoic acids.

Another direct approach is electrophilic fluorination. While challenging due to the low reactivity of aromatic C-H bonds towards electrophilic fluorine sources, specialized reagents have been developed. For example, Selectfluor, a commercially available electrophilic fluorinating agent, can be used for the mono- and difluorination of 1,3-dicarbonyl compounds in aqueous media without the need for a catalyst or base. organic-chemistry.org

Decarboxylative fluorination offers another pathway where a carboxylic acid group is replaced by a fluorine atom. This has been demonstrated in the conversion of aliphatic carboxylic acids to alkyl fluorides via visible light-promoted photoredox catalysis. nih.gov This method, while not directly applied to the synthesis of this compound in the provided information, represents a modern strategy for C-F bond formation.

A summary of direct fluorination approaches is presented in the table below:

Method Starting Material Reagents Key Features
Nucleophilic Aromatic Substitution1-ArylbenziodoxolonesCsF, Polar Aprotic SolventFacile, transition metal-free synthesis of fluorobenzoic acids. arkat-usa.org
Electrophilic Fluorination1,3-Dicarbonyl CompoundsSelectfluor, Aqueous MediaCatalyst- and base-free, practical and convenient. organic-chemistry.org
Photoredox-Catalyzed Decarboxylative FluorinationAliphatic Carboxylic AcidsPhotocatalyst, Fluorinating AgentOperationally simple, redox-neutral, wide substrate scope. nih.gov

Indirect Fluorination via Halogen Exchange or Functional Group Transformation

Indirect fluorination methods involve the synthesis of a fluorinated ring system through the transformation of other functional groups or via halogen exchange (Halex) reactions. These are often multi-step processes but can be highly effective.

A common industrial route to polyfluorinated aromatic compounds starts with polychlorinated precursors. For example, 2,3,4,5-tetrafluorobenzoic acid, the precursor to its ethyl ester, can be synthesized from tetrachlorophthalic anhydride. researchgate.net This process involves imidation, fluorination (a Halex reaction where chlorine is replaced by fluorine), hydrolysis, and finally decarboxylation. researchgate.net The fluorination step is a critical halogen exchange reaction, often facilitated by a phase transfer catalyst like tetrabutylammonium (B224687) bromide to achieve high yields. researchgate.net

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring. It involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium fluoborate salt. orgsyn.org For instance, p-fluorobenzoic acid can be prepared from p-aminobenzoic acid through diazotization and subsequent reaction with fluoboric acid. orgsyn.org

Another functional group transformation involves the nitration of a benzoic acid derivative followed by nucleophilic aromatic substitution of the nitro group. For example, 3-nitrobenzoic acid can be produced by nitrating benzoic acid, and this nitro-substituted arene can then undergo nucleophilic aromatic substitution to replace the nitro group with fluorine. stackexchange.com

The table below summarizes key indirect fluorination strategies:

Method Starting Material Key Steps Reagents Yields
Halogen Exchange (Halex)Tetrachlorophthalic anhydrideImidation, Fluorination, Hydrolysis, DecarboxylationKF, Phase Transfer CatalystFluorination yield of 81.3% researchgate.net
Balz-Schiemann Reactionp-Aminobenzoic acidDiazotization, Reaction with Fluoboric AcidSodium Nitrite, Hydrofluoric Acid, Boric AcidNot specified
Nitro Group DisplacementBenzoic AcidNitration, Nucleophilic Aromatic SubstitutionFuming Nitric Acid, TBAF>95% for the fluorination step stackexchange.com

The synthesis of this compound itself can be achieved by the esterification of 2,3,4,5-tetrafluorobenzoic acid with ethanol. chemdad.com The precursor acid is often synthesized via the selective decarboxylation of tetrafluorophthalic acid. google.com

Green Chemistry Principles in the Synthesis of Fluorinated Esters

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and enhance safety and efficiency.

One key area of focus is the use of safer and more environmentally benign reagents and solvents. For example, research has explored the use of KF (potassium fluoride) with a highly reactive and easily handled reagent, SHC5®, for the synthesis of sulfonyl fluorides, producing only non-toxic sodium and potassium salts as by-products. eurekalert.org While not a direct synthesis of a fluorinated ester, this highlights the trend towards safer fluorinating agents.

The development of catalytic processes is a cornerstone of green chemistry. The use of phase transfer catalysts in the Halex reaction for producing 2,3,4,5-tetrafluorobenzoic acid not only improves yield but can also reduce reaction times and energy consumption. researchgate.net Similarly, the use of biocatalysts, such as immobilized lipases, for the synthesis of esters from biomass-derived alcohols and carboxylic acids represents a significant advancement in green synthesis. rsc.org These enzymatic methods operate under mild conditions and can offer high selectivity and recyclability. rsc.org

Continuous flow synthesis is another green chemistry approach being adopted. A sustainable method for the continuous flow synthesis of esters from biomass-derived furfuryl alcohol has been developed, demonstrating high conversion rates and catalyst stability over extended periods. rsc.org This methodology reduces waste and improves process control compared to batch reactions.

Furthermore, the development of electrolytes for batteries based on fluorinated carboxylate esters showcases the application of these compounds in green technologies. rsc.org These electrolytes can improve battery performance and stability, contributing to the development of more sustainable energy storage solutions. rsc.orgacs.org

The table below outlines the application of green chemistry principles in fluorinated ester synthesis:

Green Chemistry Principle Application in Fluorinated Ester Synthesis Example
Use of Safer ChemicalsEmploying less hazardous fluorinating agents and solvents.Synthesis of sulfonyl fluorides using SHC5® and KF, minimizing toxic by-products. eurekalert.org
CatalysisUtilizing catalysts to improve reaction efficiency and reduce waste.Phase transfer catalysis in Halex reactions to increase yield and decrease reaction time. researchgate.net
Design for Energy EfficiencyDeveloping processes that operate at ambient temperature and pressure.Biocatalytic ester synthesis using immobilized lipases at room temperature. rsc.org
Use of Renewable FeedstocksUtilizing biomass-derived starting materials.Synthesis of esters from biomass-derived furfuryl alcohol. rsc.org
Real-time Analysis for Pollution PreventionEmploying continuous flow reactors for better process control and reduced waste.Continuous flow synthesis of esters with high conversion and catalyst recyclability. rsc.org

Reactivity and Reaction Mechanisms of Ethyl 2,3,4,5 Tetrafluorobenzoate

Nucleophilic Aromatic Substitution (S_N_Ar) Reactions in Polyfluorinated Systems

Nucleophilic aromatic substitution (S_N_Ar) is a primary reaction pathway for polyfluorinated compounds like ethyl 2,3,4,5-tetrafluorobenzoate. wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The presence of multiple electron-withdrawing fluorine atoms activates the ring, making it more susceptible to nucleophilic attack. wikipedia.orgvapourtec.com

The S_N_Ar mechanism generally proceeds through a two-step addition-elimination process. youtube.compressbooks.pub The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this step. youtube.com Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.compressbooks.pub

The rate of S_N_Ar reactions is influenced by the nature of the nucleophile and the solvent. Stronger nucleophiles and polar aprotic solvents generally accelerate the reaction. For polyfluoroarenes, the displacement of a fluoride (B91410) atom can occur with various nucleophiles, including amines, thiols, and alkoxides.

Recent studies have also explored concerted S_N_Ar (cS_N_Ar) mechanisms, where the attack of the nucleophile and the departure of the leaving group occur in a single transition state. acs.orgstrath.ac.uk This pathway is often observed with less electron-deficient aromatic halides or when strong bases are employed. acs.org

In polyfluorinated systems, the position of nucleophilic attack is a critical aspect of reactivity. The regioselectivity of S_N_Ar reactions on compounds like this compound is governed by the electronic effects of the substituents. The fluorine atoms exert a strong electron-withdrawing inductive effect, but also a resonance effect through their lone pairs.

Generally, nucleophilic attack is favored at positions para to an activating group. In the case of pentafluoropyridine, a related polyfluorinated aromatic system, nucleophilic attack by hydroxybenzaldehydes occurs selectively at the C-4 position under mild conditions. rsc.org However, under harsher conditions, substitution at the C-2 and/or C-6 positions can be achieved. rsc.org The regioselectivity can be predicted by computational methods that calculate the relative stabilities of the isomeric Meisenheimer intermediates. researchgate.net For this compound, the ester group also influences the regioselectivity of the substitution.

Stereoselectivity is a key consideration when chiral nucleophiles are used or when the substitution reaction creates a new stereocenter. For instance, enantiocontrolled cyclization reactions to form chiral rings have been achieved using catalyst-controlled S_N_Ar reactions.

Carbon-Fluorine Bond Activation and Transformation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and transformation a significant challenge. sciencedaily.comosaka-u.ac.jp However, the development of methods for C-F bond functionalization is of great interest for synthesizing novel fluorinated molecules. baranlab.org

Various strategies have been developed to activate C-F bonds, including the use of transition metal complexes and photocatalysis. acs.orgnih.gov Photocatalytic systems, for example, can reduce C-F bonds to generate carbon-centered radicals, which can then undergo further reactions. nih.gov Researchers have also discovered that the cooperation of a photocatalyst and organotin compounds can selectively convert a specific C-F bond in perfluorinated compounds. sciencedaily.comosaka-u.ac.jp These methods open up possibilities for the selective modification of polyfluorinated molecules like this compound.

Electrophilic Aromatic Substitution (EAS) in Polyfluorobenzoates

In contrast to the electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution (EAS), polyfluorinated aromatics are generally deactivated towards electrophiles. uci.edumasterorganicchemistry.com The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and thus less nucleophilic. youtube.com

Radical Reactions Involving this compound

Radical reactions offer an alternative pathway for the functionalization of polyfluorinated aromatic compounds. As mentioned in the context of C-F bond activation, photocatalysis can generate carbon-centered radicals from C-F bonds. nih.gov These radical intermediates can then participate in various transformations, such as hydrodefluorination or cross-coupling reactions. nih.gov

Another type of radical reaction is the radical nucleophilic substitution (S_RN_1) mechanism. This multi-step process involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. This pathway has been observed in the reaction of certain fluoroalkyl-1,3-oxazolines with arenolates. nih.gov While specific studies on the radical reactions of this compound are not extensively detailed in the provided context, the general principles of radical chemistry on polyfluoroaromatics suggest that such reactions are plausible.

Comparative Reactivity with Related Fluorinated Aromatic Esters (e.g., Isomers, Pentafluorobenzoate)

The reactivity of fluorinated aromatic esters is highly dependent on the number and position of the fluorine atoms.

Comparison with Isomers: Isomers of ethyl tetrafluorobenzoate will exhibit different reactivity profiles. For example, the arrangement of fluorine atoms in ethyl 2,3,5,6-tetrafluorobenzoate would likely result in different regioselectivity in S_N_Ar reactions compared to the 2,3,4,5-isomer due to the different electronic environment at each carbon position. The stability of the corresponding Meisenheimer complex for each potential substitution site would differ, leading to a different product distribution.

Comparison with Ethyl Pentafluorobenzoate: Ethyl pentafluorobenzoate, with five fluorine atoms, is generally more reactive towards nucleophilic aromatic substitution than this compound. sigmaaldrich.comsigmaaldrich.com The additional fluorine atom further increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. In S_N_Ar reactions of pentafluorinated aromatics, the substitution typically occurs at the para position due to the superior stabilization of the negative charge in the Meisenheimer intermediate.

The table below summarizes the key reactivity differences:

CompoundGeneral Reactivity towards S_N_ArKey Factors Influencing Reactivity
This compound Activated towards S_N_ArFour electron-withdrawing fluorine atoms and an ester group activate the ring. Regioselectivity is influenced by the combined electronic effects of these substituents.
Isomers of Ethyl Tetrafluorobenzoate Reactivity and regioselectivity varyThe specific arrangement of the four fluorine atoms and the ester group determines the most favorable sites for nucleophilic attack.
Ethyl Pentafluorobenzoate Highly activated towards S_N_ArFive electron-withdrawing fluorine atoms provide strong activation for nucleophilic attack, typically favoring substitution at the para position. sigmaaldrich.comsigmaaldrich.com

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of ethyl 2,3,4,5-tetrafluorobenzoate, offering detailed insights into the hydrogen, fluorine, and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound provides clear signals for the ethyl ester group. The spectrum is characterized by a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling between these adjacent groups. The integration of these signals confirms the presence of three and two protons, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
1.35 t 3H -CH₃
4.55 q 2H -OCH₂-

Note: Data presented is a representative example and may vary slightly based on solvent and experimental conditions. rsc.org

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In the case of this compound, the four fluorine atoms on the benzene (B151609) ring give rise to complex multiplets due to mutual coupling (F-F coupling) and coupling with the aromatic proton. The distinct chemical shifts for each fluorine atom are determined by their position on the aromatic ring and their electronic environment.

Table 2: Representative ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Assignment
-138 to -142 m F-3, F-4
-150 to -155 m F-2
-160 to -165 m F-5

Note: The chemical shifts and multiplicities are illustrative. Actual spectra can be complex and require detailed analysis. nih.govdtic.mil

The ¹³C NMR spectrum complements the ¹H and ¹⁹F NMR data by providing information on the carbon skeleton of the molecule. The spectrum shows distinct signals for the carbonyl carbon of the ester group, the carbons of the ethyl group, and the fluorinated aromatic carbons. The carbon signals of the benzene ring are split due to coupling with the directly attached fluorine atoms (C-F coupling), which can be a useful diagnostic tool.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
14.5 -CH₃
61.2 -OCH₂-
104-150 (multiplets) Aromatic Carbons (C-F)
165.2 C=O (Ester)

Note: Data is a representative example. The aromatic region will show complex splitting patterns due to C-F coupling. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the ester group, typically appearing around 1720-1740 cm⁻¹. Other significant bands include those for C-O stretching, C-F stretching in the aromatic region, and C-H stretching of the ethyl group. rsc.org

Raman Spectrometry : Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations and the C-F symmetric stretching modes are often strong in the Raman spectrum. While specific Raman data for this compound is not prevalent in the initial search, it would be a valuable tool for a comprehensive vibrational analysis.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~2980 C-H stretch (aliphatic)
~1730 C=O stretch (ester)
~1640 C=C stretch (aromatic)
~1200-1300 C-O stretch (ester)
~1000-1100 C-F stretch (aromatic)

Note: These are approximate values and can vary. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 222.14. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group. rsc.orgchemscene.com

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. For this compound (C₉H₆F₄O₂), the exact mass can be calculated and compared with the experimental value to provide definitive confirmation of the chemical formula. This technique is crucial for distinguishing between compounds with the same nominal mass. nih.gov

Table 5: Mass Spectrometry Data for this compound

m/z (Nominal) Identity
222 [M]⁺
194 [M - C₂H₄]⁺
177 [M - OC₂H₅]⁺
149 [M - COOC₂H₅]⁺

Note: Fragmentation patterns are predicted based on common ester fragmentation and may vary with ionization technique.

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, and specific geometric parameters are not available. The study of related fluorinated organic molecules via X-ray crystallography has been instrumental in understanding the influence of fluorine substitution on crystal packing and non-covalent interactions, such as hydrogen bonding and π–π stacking. crmlabstandard.comnih.gov Such an analysis for this compound would be invaluable for a complete understanding of its solid-state behavior and for correlating its structure with its physical properties.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are indispensable tools for the separation, identification, and quantification of chemical compounds, ensuring their purity and quality. For this compound, a range of chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), serve as critical analytical standards.

Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers of this compound commonly specify a purity of greater than 98.0%, as determined by GC. vwr.comtcichemicals.comtcichemicals.com In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. A flame ionization detector (FID) is often used for quantification due to its high sensitivity towards organic compounds. The presence of impurities would be indicated by additional peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For fluorinated benzoic acids and their esters, reversed-phase HPLC (RP-HPLC) is a common analytical approach. ekb.egamericanlaboratory.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The addition of modifiers like triethylamine (B128534) or trifluoroacetic acid to the mobile phase can improve peak shape and resolution. ekb.eg Detection is often performed using a UV detector, with the detection wavelength set to an absorbance maximum of the analyte. americanlaboratory.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of operating at higher pressures than conventional HPLC systems. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. While specific UPLC methods for this compound are not extensively documented, methods developed for related fluorinated compounds can be readily adapted. chemimpex.com The higher efficiency of UPLC is particularly advantageous for resolving complex mixtures and detecting trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the definitive identification of the main component and any impurities. After separation by the LC system, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined. This provides molecular weight information, which, in conjunction with the retention time from the LC, offers a high degree of certainty in compound identification. LC-MS is particularly useful for analyzing complex samples and for structural elucidation of unknown impurities. nih.govsigmaaldrich.comnih.gov

Applications of Ethyl 2,3,4,5 Tetrafluorobenzoate in Advanced Chemical Research

Design and Synthesis of Fluorinated Bioactive Molecules

The incorporation of fluorine into organic molecules is a widely recognized strategy for enhancing biological activity, metabolic stability, and lipophilicity. Ethyl 2,3,4,5-tetrafluorobenzoate serves as a key reagent for introducing the tetrafluorophenyl moiety into a wide range of molecular architectures.

Pharmaceutical Intermediates and Drug Scaffolds

This compound and its derivatives are significant intermediates in medicinal chemistry. chemimpex.com They are instrumental in the synthesis of fluorinated compounds that are vital for the development of new drugs. chemimpex.com Research has demonstrated its utility as a synthetic reagent in the preparation of antibacterial and potential antitumor agents. chemicalbook.com

One of the most notable applications is in the synthesis of fluoroquinolone antibiotics. For instance, a derivative, Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3(S)-(1-hydroxyprop-2-ylamino)acrylate, is a key intermediate in the preparation of Levofloxacin, a broad-spectrum antibiotic. google.com The synthesis involves reacting 2,3,4,5-tetrafluorobenzoyl chloride (derived from the corresponding benzoic acid) with ethyl 3-(dimethylamino)acrylate, which is then reacted with (S)-(+)-2-amino-1-propanol to yield the target intermediate. google.com This process highlights the compound's role in constructing the core structure of these potent antibacterial agents.

Furthermore, the tetrafluorinated benzene (B151609) ring provided by this reagent can act as a scaffold in drug design. chemimpex.com Researchers utilize this structural motif to explore new therapeutic agents, aiming for enhanced efficacy and modified pharmacokinetic profiles. chemimpex.commdpi.com The strategic placement of fluorine atoms can influence how a drug molecule interacts with its biological target. mdpi.com

Table 1: Synthesis of Levofloxacin Intermediate

Reactant 1Reactant 2ProductApplication
2,3,4,5-tetrafluorobenzoyl chlorideEthyl 3-(dimethylamino)acrylateEthyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(dimethylamino)acrylateIntermediate Step
Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(dimethylamino)acrylate(S)-(+)-2-amino-1-propanolEthyl 2-(2,3,4,5-tetrafluorobenzoyl)-3(S)-(1-hydroxyprop-2-ylamino)acrylateKey intermediate for Levofloxacin

Agrochemical Synthesis and Bioactivity Modulation

Similar to its role in pharmaceuticals, this compound is a valuable building block in the agrochemical industry. chemimpex.com The introduction of fluorine into pesticides and herbicides can significantly enhance their biological activity and stability in the environment. chemimpex.com The unique properties of fluorinated compounds can lead to agrochemicals with improved efficacy and better target specificity. The tetrafluorobenzoyl moiety derived from this ester is used to create novel active ingredients for crop protection.

The modulation of bioactivity is a key aspect of agrochemical research. By incorporating the 2,3,4,5-tetrafluorophenyl group, chemists can fine-tune the physical and chemical properties of a molecule to optimize its interaction with biological targets in pests and weeds, while potentially reducing its impact on non-target organisms.

Investigating Enzyme Interactions and Metabolic Pathways

The unique properties of this compound make it a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. chemimpex.com The substitution of hydrogen with fluorine in a bioactive molecule can lead to minimal steric changes while significantly altering electronic properties. mdpi.com This allows researchers to create molecular probes to investigate the active sites of enzymes and receptor binding pockets.

Fluorine's high electronegativity can enhance binding affinity through new electrostatic interactions and can block metabolic pathways at specific sites. mdpi.com By synthesizing analogues of natural substrates or inhibitors using this compound, scientists can gain insights into biological processes and identify potential new drug targets. chemimpex.com The stability of the C-F bond often makes these molecules resistant to metabolic degradation, allowing for clearer investigation of specific biochemical pathways. mdpi.com

Development of Functional Materials and Specialty Chemicals

The demand for high-performance materials has led to extensive research into fluorinated compounds. This compound serves as a precursor for specialty chemicals and polymers with enhanced properties. chemimpex.com

Precursors for Polymer and Coating Science

In materials science, this compound is utilized in the development of advanced polymers and coatings. chemimpex.com The high fluorine content of the resulting materials imparts desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. chemimpex.com These properties are crucial for applications in harsh environments, for example in the aerospace, automotive, and chemical processing industries.

The ester can be used to synthesize fluorinated monomers which are then polymerized to create high-performance plastics and elastomers. Its ability to introduce a tetrafluorinated aromatic ring into a polymer backbone enhances the material's durability and resistance to chemical attack and weathering. chemimpex.com In coatings, these fluorinated components can create surfaces that are water-repellent (hydrophobic) and resistant to staining and corrosion. chemimpex.com

Contributions to Liquid Crystal Research

The field of liquid crystals, essential for display technologies, benefits from the unique properties of fluorinated molecules. While direct studies on this compound in liquid crystals are not extensively documented, research on the closely related 2,3,4,5-tetrafluorobenzoic acid provides strong evidence of its utility in this area. The potassium salt of 2,3,4,5-tetrafluorobenzoic acid has been used in copper(I)-mediated decarboxylative coupling reactions to synthesize highly fluorinated terphenyls. rsc.org These terphenyl derivatives are investigated for their liquid crystalline properties. The presence and position of fluorine atoms significantly influence the mesogenic behavior, melting points, and clearing points of these materials. rsc.org Given that this compound is a direct precursor to the corresponding acid and its salts, it represents a key starting material for the synthesis of these advanced liquid crystal molecules.

Table 2: Properties of this compound

PropertyValue
CAS Number 122894-73-9 tcichemicals.comchemicalbook.com
Molecular Formula C₉H₆F₄O₂ chemicalbook.com
Molecular Weight 222.14 g/mol chemicalbook.com
Appearance Colorless to Almost colorless clear liquid tcichemicals.comtcichemicals.com
Purity ≥ 98% (GC) chemimpex.comtcichemicals.com
Boiling Point Not specified
Flash Point 95°C chemicalbook.com
Refractive Index 1.4440 chemicalbook.com
Storage Temperature 2-8°C, under nitrogen chemicalbook.com

Advanced Chemical Resistance and Thermal Stability Applications

The high stability of this compound is a direct consequence of the multiple carbon-fluorine (C-F) bonds in its molecular structure. The C-F bond is one of the strongest covalent bonds in organic chemistry, which contributes to the compound's exceptional resistance to chemical attack and thermal degradation. coleparmer.com This inherent stability makes it a valuable component in the development of advanced materials designed to withstand harsh environments.

Table 1: General Chemical Resistance of Fluoropolymers at 20°C

Chemical Class Resistance Rating
Acetic Anhydride Resistant
Alcohols Resistant
Aldehydes Resistant
Bases Resistant
Esters Resistant
Ethers Resistant
Halogenated Hydrocarbons Limited Resistance
Hydrocarbons, Aliphatic Resistant
Hydrocarbons, Aromatic Limited Resistance
Ketones Resistant
Strong Oxidizing Acids Resistant

Source: Reichelt Chemietechnik, Holscot Advanced Polymers Ltd. holscot.comdarwin-microfluidics.com

Utility as an Analytical Standard in Complex Mixture Analysis

In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC), there is a frequent need for internal and external standards for accurate quantification of target analytes. This compound is well-suited for this role due to several key properties derived from its fluorinated structure.

The presence of four fluorine atoms gives the molecule a distinct mass signature, which is highly beneficial in mass spectrometry (MS) detection. This unique mass can help to differentiate the standard from other components in a complex matrix, reducing the likelihood of isobaric interferences. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the molecule's chromatographic behavior, often leading to good peak shapes and retention characteristics on a variety of column phases.

While specific applications detailing the use of this compound as an analytical standard are not widely documented in public literature, the use of other fluorinated compounds for this purpose is common. For instance, fluorinated compounds are employed as reference standards in the analysis of environmental and food samples. The stability of this compound ensures that it remains intact during sample preparation and analysis, a critical requirement for a reliable standard. Its utility would be particularly high in analytical methods developed for the quantification of other fluorinated compounds, such as pharmaceuticals or agrochemicals, where its structural similarity could help to compensate for variations in sample extraction and instrument response.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic properties of Ethyl 2,3,4,5-tetrafluorobenzoate. These computational methods provide insights into the geometric parameters (bond lengths and angles), which are often validated by experimental techniques like X-ray diffraction (XRD). For instance, studies on related fluorinated esters have successfully used DFT to optimize molecular geometry and analyze bonding features. researchgate.netresearchgate.net

The electronic properties are significantly influenced by the four fluorine atoms on the benzene (B151609) ring. These electron-withdrawing groups create a unique electronic environment that can be quantified through computational analysis. Key calculated parameters include:

Molecular Electrostatic Potential (MEP): This mapping illustrates the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and stability. researchgate.net The energy gap between them indicates the molecule's resistance to electronic excitation.

Calculated PropertySignificance for this compound
Optimized Geometry Provides precise bond lengths and angles, forming the basis for all other calculations.
Molecular Electrostatic Potential (MEP) Identifies reactive sites for electrophilic and nucleophilic attack.
HOMO-LUMO Energy Gap Indicates chemical stability and susceptibility to electronic transitions.
Natural Bond Orbital (NBO) Charges Quantifies the electron-withdrawing effect of the fluorine atoms on the aromatic ring.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of this compound and mapping out potential reaction pathways. Theoretical models, such as the Molecular Electron Density Theory (MEDT), can be employed to understand the mechanisms of reactions in which this compound participates. nih.gov These studies analyze the interaction between the electron density of the reactants to predict the most favorable course of a reaction, distinguishing between different potential mechanisms like concerted or stepwise pathways. nih.gov

For example, in the synthesis of complex molecules like fluoroquinolone antibiotics, where derivatives of this compound are used as intermediates, computational models can help identify the structure of transient species and intermediates. researchgate.net By calculating the Gibbs free energy of activation for various potential pathways, researchers can predict the most likely reaction products and optimize experimental conditions for higher yields. nih.govscielo.br This predictive capability is invaluable in synthetic chemistry, saving time and resources.

Modeling of Spectroscopic Data

Theoretical calculations are instrumental in the interpretation and confirmation of experimental spectroscopic data for this compound. By computationally modeling spectra, a direct comparison with experimental results from techniques like Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and UV-Visible spectroscopy can be made.

DFT calculations can predict vibrational frequencies, which, after appropriate scaling, correspond well with experimental FTIR spectra. researchgate.net This allows for the precise assignment of vibrational modes to specific functional groups within the molecule. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure, which is particularly useful for complex fluorinated compounds. researchgate.net In a study on a related compound, ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, ¹H and ¹⁹F NMR spectroscopy were crucial in studying its structure. researchgate.net

Spectroscopic TechniqueComputational Contribution
FTIR Spectroscopy Prediction of vibrational frequencies and assignment of spectral bands. researchgate.net
NMR Spectroscopy Calculation of chemical shifts (¹H, ¹³C, ¹⁹F) to confirm structural assignments. researchgate.net
UV-Visible Spectroscopy Calculation of electronic transitions (e.g., HOMO-LUMO transitions) to interpret the observed absorption bands. researchgate.net

Design of Novel Fluorinated Compounds and Materials

This compound serves as a valuable scaffold for the computational design of new molecules with desired properties. Its tetrafluorinated benzene ring is a key pharmacophore that can be incorporated into novel drug candidates and advanced materials. chemimpex.com

In medicinal chemistry, rational drug design utilizes the structure of a parent compound to create derivatives with enhanced biological activity. nih.gov For example, computational docking studies can simulate how molecules derived from this ester might bind to a specific biological target, like an enzyme or receptor. This allows for the in silico screening of many potential derivatives to prioritize the most promising candidates for synthesis and testing. nih.govnih.gov This approach has been successfully used to design novel inhibitors and other therapeutic agents. nih.gov

In materials science, theoretical investigations predict the properties of polymers or metal-organic frameworks (MOFs) that incorporate fluorinated building blocks. acs.org For instance, calculations can predict the thermal stability, chemical resistance, and electronic properties of materials derived from this compound, guiding the development of new high-performance coatings and polymers. chemimpex.comacs.org

Structure-Activity/Property Relationship (SAR/SPR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that link the structural features of a molecule to its biological activity or physical properties. mdpi.com These models are built by correlating calculated molecular descriptors with experimentally measured activities or properties.

For a series of compounds derived from this compound, a QSAR model could be developed to predict their potential as, for example, antitumor agents. researchgate.net This involves calculating a range of quantum chemical descriptors for each molecule in the series.

Descriptor TypeExamplesRelevance
Topological Kier & Hall index, Information contentDescribes molecular size and branching. nih.gov
Geometric YZ ShadowRelates to the 3D shape of the molecule. nih.gov
Electronic Partial charges on atoms, Dipole momentQuantifies the electronic distribution and polarity. nih.gov

Once these descriptors are calculated, statistical methods are used to build an equation that relates them to the observed biological activity. nih.gov This resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process for new drugs and materials. nih.govmdpi.com

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Selective Fluorination

The synthesis of polyfluorinated aromatics like Ethyl 2,3,4,5-tetrafluorobenzoate is entering a new era, moving beyond traditional harsh methods towards more precise and efficient strategies. Research is focused on developing novel methodologies that offer greater control over the placement of fluorine atoms, which is crucial for fine-tuning molecular properties.

Recent progress has centered on transition metal-catalyzed reactions and C-H activation, which promise to revolutionize the synthesis of fluorinated compounds. springernature.com The selective fluorination of C(sp³)–H bonds, for instance, is a highly sought-after transformation for pharmaceutical and agrochemical applications. researchgate.net Modern approaches often utilize a variety of fluorine sources with distinct reactivity profiles, enabling a broader range of chemical transformations. researchgate.net

A significant challenge remains the development of enantioselective C–H fluorination techniques, especially those using nucleophilic fluorine sources which are vital for ¹⁸F-radiolabelling in medical imaging. researchgate.net Innovations in this area include hydrogen bonding phase-transfer catalysis, which represents a conceptually new approach to asymmetric nucleophilic fluorination. springernature.com Another promising strategy involves the deoxyfluorination of phenols using reagents like PhenoFluorMix™, which allows for the synthesis of various (hetero)aryl fluorides from readily available starting materials under milder conditions than traditional methods. thermofisher.com

Future research will likely focus on expanding the scope of these selective methods to complex molecules and developing catalytic systems that are more sustainable and cost-effective.

Table 1: Comparison of Selected Modern Fluorination Methodologies

Methodology Key Features Potential Advantages Relevant Research Area
Transition Metal-Catalyzed C-H Fluorination Direct conversion of C-H bonds to C-F bonds. springernature.com Reduces the need for pre-functionalized starting materials, improving step economy. Late-stage functionalization of complex molecules.
Deoxyfluorination of Phenols Conversion of hydroxyl groups to fluorine using reagents like PhenoFluor. thermofisher.com Utilizes widely available phenol (B47542) starting materials; milder reaction conditions. Synthesis of (hetero)aryl fluorides.
Asymmetric Phase-Transfer Catalysis Employs chiral catalysts to achieve enantioselective nucleophilic fluorination. springernature.com Enables the synthesis of chiral fluorinated molecules, crucial for pharmaceuticals. Chiral drug synthesis.

| Photoredox-Catalyzed Fluorination | Uses light and a photocatalyst to initiate fluorination reactions, such as decarboxylative fluorination. digitellinc.com | Access to novel reactivity under mild conditions; can be used for polymer modification. | Sustainable synthesis and materials science. |

Exploration of New Reactivity Modes and Catalytic Transformations

This compound serves as a versatile intermediate for introducing fluorine into organic molecules, enhancing their stability and reactivity. chemimpex.com While classical reactions involve nucleophilic substitution of its fluorine atoms or transformations of the ester group, emerging research is uncovering new reactivity modes through advanced catalysis. chemimpex.com

One of the most promising areas is the use of nickel-catalyzed cross-coupling reactions. Studies on analogous compounds like 2,2-difluorovinyl benzoates have demonstrated highly regioselective activation of the C(vinyl)–O(benzoate) bond, allowing for the creation of diverse C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. nih.gov This protocol shows excellent functional group tolerance, making it suitable for the late-stage functionalization of bioactive molecules. nih.gov Future work could adapt this strategy to this compound, potentially enabling selective cross-coupling at specific C-F positions or at the ester linkage.

Additionally, photochemical activation presents another frontier. Research on the photochemistry of polyfluorinated azide (B81097) derivatives of methyl benzoate (B1203000) suggests that light-induced transformations could unlock unique reaction pathways not accessible through thermal methods. acs.org Exploring the photochemical reactivity of this compound could lead to novel methods for creating complex fluorinated structures.

Expanding Applications in Targeted Drug Delivery and Theranostics

The field of theranostics, which combines diagnostic imaging and therapy within a single agent, offers a paradigm shift in personalized medicine. nih.govmdpi.com Fluorinated compounds are particularly well-suited for this field. The incorporation of fluorine can enhance the lipophilicity and metabolic stability of drugs, while the radioisotope Fluorine-18 (¹⁸F) is a key component of Positron Emission Tomography (PET), a powerful imaging technique for detecting tumors. nih.govhindustantimes.com

This compound and its derivatives are promising candidates for developing novel theranostic agents. By replacing one of the stable fluorine atoms with ¹⁸F, the molecule can be transformed into a PET imaging probe. The aromatic scaffold can be further functionalized with:

A targeting moiety (e.g., a peptide or antibody) to direct the agent specifically to cancer cells.

A therapeutic payload that is released upon reaching the target site.

Fluorogenic probes, which become fluorescent in specific tumor environments, are a cornerstone of this approach. nih.gov The polyfluorinated ring of this compound could be engineered to act as a fluorescence quencher that is "turned on" by tumor-specific enzymes or microenvironmental conditions like hypoxia or pH changes. This activation would simultaneously allow for visualization of the drug's location and trigger a therapeutic action, such as photodynamic therapy. nih.govmdpi.com

Integration in Sustainable Chemistry and Process Intensification

The chemical industry is increasingly adopting principles of green chemistry and process intensification to create manufacturing processes that are smaller, cleaner, and more energy-efficient. aiche.orgyoutube.com This involves developing novel apparatuses and techniques that dramatically improve efficiency and reduce waste. aiche.org

The synthesis of this compound and other fluorochemicals can benefit significantly from these concepts. A key area of development is the shift from traditional batch reactors to continuous-flow systems, particularly micro- and milli-reactors. youtube.com These systems offer superior control over reaction parameters like temperature and mixing, which is crucial for managing highly exothermic fluorination reactions safely. youtube.comepfl.ch This precise control can lead to higher yields, fewer byproducts, and a substantially smaller physical footprint for the production plant. youtube.com

Furthermore, sustainable chemistry principles are driving research into greener synthetic routes. This includes the use of more benign solvents and the development of catalytic processes that maximize atom economy. An example of this synergy is the use of photoredox catalysis for the decarboxylative fluorination of waste polymers, turning them into valuable amphiphilic copolymers. digitellinc.com Applying similar innovative and sustainable approaches to the production and use of key intermediates like this compound is a major goal for future industrial chemistry.

Advanced Materials with Tunable Fluorine Content

Fluorinated polymers are a unique class of materials known for their high thermal stability, chemical resistance, and low surface energy. nih.gov this compound is a valuable building block for creating advanced materials, such as high-performance coatings and polymers, where its fluorine content imparts these desirable properties. chemimpex.com

A key area of emerging research is the development of materials with precisely tunable fluorine content. The ability to control the amount and distribution of fluorine atoms within a polymer allows for the fine-tuning of its properties to meet the demands of specific applications. For example, in partially fluorinated polymers like polyvinylidene fluoride (B91410) (PVDF), the fluorine content dictates crucial characteristics including chemical resistance, solubility in common solvents, and electrical properties. nih.gov

Future applications will leverage this compound as a monomer or a precursor to functional monomers. Through copolymerization with non-fluorinated monomers, researchers can create a spectrum of materials with tailored properties. Another advanced strategy is post-polymerization modification, where a base polymer is functionalized to introduce fluorine. A photoredox-catalyzed decarboxylative fluorination has been shown to achieve tunable fluorine incorporation in poly(acrylic acid), demonstrating a powerful method for creating unique materials from existing polymers. digitellinc.com

Table 2: Influence of Fluorine Content on Polymer Properties

Property Effect of Increasing Fluorine Content Potential Application
Chemical Resistance Generally increases. nih.gov Chemical-resistant coatings, seals, and linings.
Thermal Stability Generally increases due to strong C-F bonds. nih.gov High-temperature electronics and aerospace components.
Surface Energy Decreases, leading to hydrophobicity and oleophobicity. Non-stick surfaces, waterproof textiles, anti-fouling coatings. digitellinc.com
Solubility Decreases in many common solvents. nih.gov Durable materials for harsh environments.
Refractive Index Generally decreases. Optical fibers, low-reflectivity coatings.

| Dielectric Constant | Generally decreases. | Insulators for microelectronics and high-frequency circuits. |

By strategically using building blocks like this compound, scientists can design and fabricate a new generation of smart materials with precisely controlled functionalities for advanced technological applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2,3,4,5-tetrafluorobenzoate, and how do reaction conditions influence yield?

  • Key Methods :

  • Route 1 : Reacting potassium ethyl malonate with 2,3,4,5-tetrafluorobenzoyl chloride achieves ~98% yield under anhydrous conditions with THF as solvent .
  • Route 2 : Using ethyl malonate directly with the same acyl chloride yields ~86%, likely due to incomplete deprotonation .
    • Critical Factors :
  • Solvent choice (THF vs. DCM), temperature control (0–5°C for acyl chloride addition), and stoichiometric ratios (1:1.05 acyl chloride:malonate) are critical for reproducibility .

Q. What analytical techniques are recommended for characterizing this compound?

  • Essential Tools :

  • HPLC : Resolves enantiomeric impurities (e.g., 5-(4-methoxyphenyl)-2-methylpent-1-en-3-yl derivatives) using chiral columns (retention times: 12–15 min for enantiomers) .
  • NMR : Confirm regiochemistry via 19F^{19}\text{F}-NMR shifts (distinct peaks for 2,3,4,5-F substitution) and 1H^{1}\text{H}-NMR for ester protons (δ 4.2–4.4 ppm) .
  • Melting Point : 47–49°C (pure compound) vs. lower values indicating impurities .

Q. How does the compound function as an intermediate in quinolone antibiotic synthesis?

  • Role in Drug Pathways :

  • Serves as a precursor for lomefloxacin, marbofloxacin, and pazufloxacin via nucleophilic substitution at the ester group, followed by cyclization with piperazine derivatives .
    • Key Reaction : Hydrolysis of the ethyl ester to the free acid (2,3,4,5-tetrafluorobenzoic acid) is a critical step for subsequent coupling .

Advanced Research Questions

Q. How can stereochemical byproducts arise during synthesis, and what strategies mitigate them?

  • Mechanistic Insight :

  • Allylic esters (e.g., 5-(4-methoxyphenyl)-2-methylpent-1-en-3-yl derivatives) form via epoxide ring-opening side reactions (~9% yield) and can persist through esterification .
    • Purification :
  • Treat crude mixtures with mCPBA (meta-chloroperbenzoic acid) to oxidize allylic double bonds, enabling chromatographic removal (silica gel, hexane/EtOAc 7:3) .

Q. What computational models predict the reactivity of this compound in nucleophilic acyl substitution?

  • DFT Studies :

  • Electron-withdrawing fluorine substituents lower the LUMO energy of the carbonyl group (-3.2 eV vs. -2.8 eV for non-fluorinated analogs), enhancing electrophilicity .
    • Kinetic Data :
  • Second-order rate constants (k2k_2) for aminolysis with piperazine are 2.5 × 103^{-3} L·mol1^{-1}·s1^{-1} in DMF at 60°C .

Q. How do solvent polarity and catalysts affect ester hydrolysis kinetics?

  • Hydrolysis Optimization :

  • Base-Catalyzed : NaOH/EtOH (1:4 v/v) at 80°C achieves >95% conversion in 2 hours .
  • Acid-Catalyzed : H2_2SO4_4/H2_2O (pH 1–2) at reflux yields 85% product but risks decarboxylation .
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize tetrahedral intermediates, accelerating hydrolysis rates by 30% vs. THF .

Q. What contradictions exist in reported physical properties, and how can they be resolved?

  • Data Discrepancies :

  • Boiling Point : 238–239°C (lit. ) vs. 286.7°C (predicted via QSPR models ).
  • Resolution : Experimental values from vacuum-distilled samples (0.1 mmHg) align with 238–239°C, while higher values may reflect decomposition .
    • Recommendation : Validate purity via GC-MS before reporting physical constants .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

RouteReagentsSolventYieldKey Advantage
1K-ethyl malonate + acyl chlorideTHF98%High yield, minimal byproducts
2Ethyl malonate + acyl chlorideDCM86%Lower cost, no need for potassium salt

Table 2 : Analytical Parameters for HPLC Purity Assessment

ParameterValueConditions
ColumnChiralpak AD-HHexane:IPA (90:10), 1 mL/min
Retention Time (R)-enantiomer12.3 minλ = 254 nm
Retention Time (S)-enantiomer14.1 minλ = 254 nm

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